1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine

Vue d'ensemble

Description

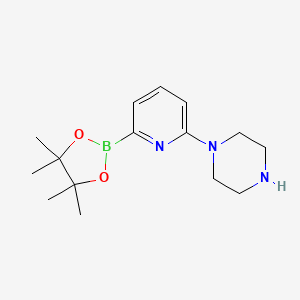

1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine is a complex organic compound that features a piperazine ring attached to a pyridine ring, which is further substituted with a dioxaborolane group

Mécanisme D'action

Target of Action

The compound contains a tetramethyl-1,3,2-dioxaborolane group, which is known to be involved in various chemical reactions such as borylation , hydroboration , and coupling with aryl iodides .

Mode of Action

For instance, it can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also participate in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts , and couple with aryl iodides in the presence of a copper catalyst to form aryl boronates .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine typically involves the following steps:

Formation of the Pyridine Intermediate: The pyridine ring is synthesized through a series of reactions, often starting with commercially available pyridine derivatives.

Introduction of the Dioxaborolane Group: The dioxaborolane group is introduced via a borylation reaction, typically using reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst.

Coupling with Piperazine: The final step involves coupling the borylated pyridine intermediate with piperazine under suitable conditions, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure high purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine or piperazine rings.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.

Applications De Recherche Scientifique

1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler compound with similar borylation properties.

Pyridineboronic Acid Pinacol Ester: Another boron-containing compound used in similar applications.

Uniqueness

1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine is unique due to the combination of its piperazine and pyridine rings with the dioxaborolane group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various fields of research.

Activité Biologique

The compound 1-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine (CAS Number: 874186-98-8) is a piperazine derivative that incorporates a boron-containing moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antiviral therapeutics. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molar mass of 204.06 g/mol. The presence of the boron atom in the dioxaborolane structure is significant for its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 204.06 g/mol |

| CAS Number | 874186-98-8 |

| Density | 1.13 g/cm³ |

| Boiling Point | 295.9 °C |

Anticancer Activity

Recent studies have indicated that compounds containing piperazine and pyridine moieties exhibit promising anticancer properties. For instance, a related compound demonstrated significant inhibitory effects on various cancer cell lines, including breast cancer (MDA-MB-231) and ovarian cancer cells. The IC50 values for these compounds ranged from 0.126 µM to 0.5 µM, indicating potent activity against tumor proliferation .

Case Study:

In a study evaluating the efficacy of piperazine derivatives against triple-negative breast cancer (TNBC), the lead compound exhibited a nearly 20-fold selectivity towards cancerous cells compared to normal cells. This selectivity is crucial for reducing side effects associated with traditional chemotherapy .

Antiviral Activity

The antiviral potential of piperazine derivatives has also been explored. A related study reported that compounds similar to this compound displayed strong activity against HIV strains with EC50 values as low as 3.43 nM . This suggests that the compound may interfere with viral replication mechanisms.

Pharmacokinetics:

The pharmacokinetic profile of related compounds showed favorable absorption and distribution characteristics, with oral bioavailability rates around 31.8% and clearance rates indicating efficient metabolism .

While the exact mechanism of action for this specific compound remains under investigation, it is hypothesized that the boron atom plays a crucial role in facilitating interactions with biological targets such as kinases or viral proteins. The presence of the piperazine ring may enhance binding affinity to these targets due to its ability to engage in hydrogen bonding and electrostatic interactions.

Toxicological Profile

Safety assessments are critical for any new therapeutic agent. Preliminary toxicological studies have indicated that related compounds do not exhibit significant toxicity at high doses (up to 2000 mg/kg in animal models) and show no inhibition of cytochrome P450 enzymes at concentrations exceeding 10 µM . This suggests a favorable safety profile for further development.

Propriétés

IUPAC Name |

1-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24BN3O2/c1-14(2)15(3,4)21-16(20-14)12-6-5-7-13(18-12)19-10-8-17-9-11-19/h5-7,17H,8-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKMFZLYCHPGXEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80671333 | |

| Record name | 1-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309981-38-1 | |

| Record name | 1-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1309981-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.